(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone
is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperazine, and a pyridine . It’s worth noting that benzimidazole derivatives have been studied for their potential anticancer properties .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various methods. For instance, a series of benzimidazole linked sulfonamide derivatives were designed and synthesized according to the structure of well-established V600EBRAF inhibitors . Another study mentioned the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties, which led to a marked enhancement of the aqueous solubility .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms .Scientific Research Applications
Anticancer and Antimicrobial Applications
Apoptosis Induction and Tubulin Polymerization Inhibition : A study by Manasa et al. (2020) demonstrated that certain derivatives, including benzyl-piperazin-1-yl methanone, induce apoptosis in cancer cells and inhibit tubulin polymerization. This suggests potential for anticancer applications.
Antimicrobial Activity : Research by Patel et al. (2011) indicates that derivatives of benzyl-piperazin-1-yl methanone exhibit antimicrobial activity. This highlights its potential use in combating bacterial and fungal infections.
Tuberculosis and Mycobacterial Infections
- Anti-mycobacterial Chemotypes : A study by Pancholia et al. (2016) identified benzyl-piperazin-1-yl methanone scaffolds as new chemotypes effective against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis.
Antidiabetic Applications
- Influence on Glucose Homeostasis : Research by Le Bihan et al. (1999) found that certain piperazine derivatives, including benzyl derivatives, show promise as antidiabetic compounds, potentially influencing glucose homeostasis.
Anti-Inflammatory Applications
- Anti-Inflammatory Agents : A study by Patel et al. (2019) revealed that benzyl-piperazin-1-yl methanone derivatives exhibit anti-inflammatory properties, suggesting their use in treating inflammation-related conditions.
Neurological Applications
- Anticonvulsant Agents : Research conducted by Malik and Khan (2014) demonstrated that certain piperazin-1-yl methanone derivatives exhibit anticonvulsant activities, indicating potential use in treating seizure disorders.
Additional Applications
- Tubulin Polymerization Inhibition and Antiproliferative Activity : A study by Mullagiri et al. (2018) highlights the potential of benzyl-piperazin-1-yl methanone conjugates in inhibiting tubulin polymerization and exhibiting antiproliferative activity against various cancer cell lines.
Future Directions
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a broad range of biological activities and can interact with various targets . For instance, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .
Mode of Action
They can act as inhibitors, agonists, or antagonists, depending on their specific chemical structure and the target they interact with .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN5O/c26-21-14-20(15-27-16-21)25(32)30-12-10-29(11-13-30)18-24-28-22-8-4-5-9-23(22)31(24)17-19-6-2-1-3-7-19/h1-9,14-16H,10-13,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISGZOCBWDYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=CN=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.